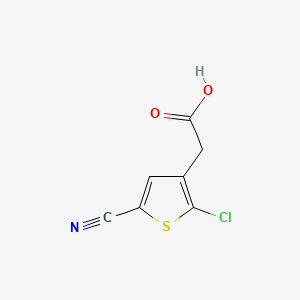

2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid

Description

Properties

Molecular Formula |

C7H4ClNO2S |

|---|---|

Molecular Weight |

201.63 g/mol |

IUPAC Name |

2-(2-chloro-5-cyanothiophen-3-yl)acetic acid |

InChI |

InChI=1S/C7H4ClNO2S/c8-7-4(2-6(10)11)1-5(3-9)12-7/h1H,2H2,(H,10,11) |

InChI Key |

OOGPRNPVPRNUCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1CC(=O)O)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization of Thiophene Derivatives

Method Overview:

This approach involves the initial synthesis of a substituted thiophene ring, followed by selective chlorination and cyanation to introduce the chloro and cyano groups, respectively, at specific positions on the thiophene ring.

- Preparation of 2-Aminothiophene Derivatives:

Starting from thiophene, nitration or halogenation reactions are used to introduce amino groups, which are then converted into nitriles via Sandmeyer or related reactions.

- Chlorination and Cyanation:

The thiophene ring undergoes electrophilic substitution with chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to introduce the chloro substituent at the 2-position. Cyanation is achieved through nucleophilic substitution or via Sandmeyer-type reactions, replacing amino groups with nitriles.

- High regioselectivity.

- Compatibility with various functional groups.

- Requires multiple steps with careful control of reaction conditions to prevent side reactions.

Activation of 2-(Thiophen-2-yl)acetic Acid Followed by Chlorination and Cyanation

Method Overview:

This two-step process, as detailed in recent studies, involves activating the acid precursor to facilitate subsequent substitution reactions.

Step 1: Activation of 2-(Thiophen-2-yl)acetic acid

- The acid is converted into its acyl chloride derivative using thionyl chloride (SOCl₂), a common reagent for activating carboxylic acids.

2-(Thiophen-2-yl)acetic acid + SOCl₂ → 2-(Thiophen-2-yl)acetyl chloride + SO₂ + HCl

Step 2: Chlorination and Cyanation

- The acyl chloride reacts with suitable chlorinating agents to introduce the chloro group at the desired position.

- Cyanation is performed either through nucleophilic substitution with cyanide salts or via a Sandmeyer-type reaction if amino intermediates are involved.

- The acyl chloride reacts with N-chlorosuccinimide (NCS) or sulfuryl chloride to introduce the chloro substituent at the 2-position of the thiophene ring.

- Cyanide salts (e.g., NaCN) are used to replace amino groups with nitriles, leading to the cyano substitution at the 5-position.

- High yields and regioselectivity.

- Suitable for scale-up.

- Handling of hazardous reagents such as SOCl₂ and cyanide salts requires strict safety protocols.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Remarks |

|---|---|---|---|---|

| Direct functionalization | NCS, cyanide salts | High regioselectivity | Multi-step, hazardous reagents | Suitable for lab-scale synthesis |

| Activation + chlorination/cyanation | SOCl₂, NCS, NaCN | High yields, scalable | Handling toxic reagents | Preferred in industrial synthesis |

| Halogenation + nitrile substitution | NBS/NCS, NaCN | Good regioselectivity | Multiple steps, cyanide toxicity | Suitable for complex derivatives |

Recent Research Insights

A recent study detailed the synthesis of related thiophene derivatives via activation of 2-(thiophen-2-yl)acetic acid with thionyl chloride, followed by acylation with heterocyclic amines, which could be adapted for the synthesis of 2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid by substituting the amine with suitable nitrile precursors.

Furthermore, the synthesis of 2-(thiophen-2-yl)acetamide and its derivatives has been optimized using acyl chloride intermediates, with yields exceeding 50%, and characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography, ensuring high purity and regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2-(2-chloro-5-cyanothiophen-3-yl)acetic acid:

Basic Information

this compound is a chemical compound with the molecular formula C7H4ClNO2S and a molecular weight of 201.6302 . It is available from chemical vendors under the catalog number AR027W2E .

Potential Applications

- Synthesis of Thiophene Derivatives:

-

Anticancer Drug Discovery:

- Thiazole derivative compounds, which are structurally related, have demonstrated high potency against human tumor cell lines .

- The presence of a CN (cyano) group in a related compound was found to be responsible for its reactivity and higher potency . This suggests that this compound, which contains both a chloro and cyano group on a thiophene ring, may have potential applications in anticancer drug development .

- The effect of newly synthesized products on the in vitro growth of human tumor cell lines was evaluated according to the procedure adopted by the National Cancer Institute (NCI, USA) in the ‘In vitro Anticancer Drug Discovery Screen’ that uses the protein-binding dye sulforhodamine B to assess cell growth .

- Intermediate in Pesticide or Pharmaceutical Product Preparation:

- Tankyrase Inhibitors:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid involves its interaction with various molecular targets. The chloro and cyano groups can participate in hydrogen bonding and other interactions with biological molecules. The thiophene ring can engage in π-π stacking interactions, which are important in many biochemical processes. The acetic acid moiety can act as a ligand, coordinating with metal ions and other species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Thiophene Acetic Acids

The structural and functional differences among thiophene-based acetic acid derivatives are critical for their applications. Below is a comparative analysis:

Key Findings:

- Acidity: The target compound’s acidity is intermediate between the sulfamoyl derivative (stronger acid due to SO₂NH₂) and the methyl-substituted analog (weaker acid due to electron-donating methyl group).

- Reactivity: The cyano group in the target compound offers a site for further derivatization (e.g., reduction to amine), unlike the sulfamoyl or methyl groups in analogs .

- Stability: The methyl-substituted compound () exhibits higher lipophilicity, favoring organic solubility, while the sulfamoyl derivative () may be prone to hydrolysis under acidic conditions .

Chloro-Substituted Aromatic Acetic Acids

Comparisons with benzene-based analogs highlight the impact of aromatic ring systems:

Key Findings:

- Electronic Effects: The nitro group (stronger electron-withdrawing than cyano) in the benzene analog results in lower pKa (~1.5) compared to the thiophene-based target compound .

Other Heterocyclic Acetic Acids

Compounds like [2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] esters () and indole-based analogs () demonstrate broader structural diversity:

- Complexity: These compounds often feature multi-ring systems (e.g., indole, benzofuran) with additional functional groups (e.g., ester, amide), limiting direct comparison but highlighting the versatility of acetic acid in hybrid molecules .

- Biological Activity: Indole derivatives () are frequently explored for pharmacological applications, whereas the target compound’s simpler structure may prioritize synthetic utility over direct bioactivity .

Biological Activity

2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, highlighting its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with acetic acid under specific conditions to introduce the chloro and cyano substituents. The synthetic routes often utilize various reagents such as thionyl chloride for activation and triethylamine as a base during acylation processes.

Antitumor Activity

Recent studies have evaluated the antitumor activity of compounds related to this compound. For instance, compounds with similar thiophene structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 27.6 | |

| Novel Thiophene Derivative | MCF-7 (Breast Cancer) | 29.3 | |

| 5-Amino Derivative | NCI-H460 (Lung Cancer) | < 20 |

The data indicate that the introduction of electron-withdrawing groups like chloro enhances the cytotoxicity of these compounds, potentially through increased lipophilicity and better interaction with cellular targets.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show that compounds bearing similar thiophene structures exhibit notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against yeast strains like Candida glabrata and Candida krusei:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Significant | |

| Escherichia coli | Moderate | |

| Candida glabrata | Significant |

These findings suggest that structural modifications can lead to enhanced antimicrobial efficacy.

Anti-inflammatory Activity

Research has indicated that thiophene derivatives, including those related to this compound, possess anti-inflammatory properties. In vivo studies demonstrated that these compounds could reduce inflammation markers in models of acute myocardial infarction:

| Parameter | Control Group (PBS) | Treatment Group (ABR) |

|---|---|---|

| Neutrophil Count | High | Significantly Lower |

| Infarction Size | Larger | Reduced |

| Cardiac Remodeling | Increased | Decreased |

This data underscores the potential therapeutic applications of these compounds in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the thiophene ring significantly influence biological activity. Key findings include:

- Electron-Withdrawing Groups : The presence of halogens like chlorine increases cytotoxicity.

- Cyanide Substitution : Enhances both antitumor and antimicrobial activities.

- Alkyl Chain Length : Variations in alkyl substituents affect lipophilicity and cellular uptake.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the thiophene ring, chloro, cyano, and acetic acid groups. Compare chemical shifts with structurally similar compounds (e.g., 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid in ).

- IR Spectroscopy : Identify functional groups like C≡N (~2200 cm) and carboxylic acid O-H (~2500–3000 cm).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., using ESI-MS) and fragmentation patterns. Reference safety data sheets for handling volatile derivatives .

Q. How can the crystal structure of this compound be validated experimentally?

- Methodological Answer :

- Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths and angles. Employ software like ORTEP-3 ( ) for graphical representation and validation against theoretical models.

- Compare experimental data with computational geometry optimizations (e.g., DFT) to resolve discrepancies in dihedral angles or substituent orientations .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Step 1 : Start with 3-acetylthiophene derivatives. Introduce chloro and cyano groups via electrophilic substitution or cross-coupling reactions.

- Step 2 : Hydrolyze the acetyl group to acetic acid under basic conditions.

- Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Optimize conditions to minimize by-products (e.g., discusses similar acetic acid derivatives) .

Advanced Questions

Q. How can conflicting data in melting points or spectral profiles be resolved?

- Methodological Answer :

- Recrystallization : Test multiple solvents (e.g., DCM/hexane) to isolate pure polymorphs.

- Differential Scanning Calorimetry (DSC) : Measure phase transitions to confirm purity. Compare with structurally analogous compounds (e.g., reports mp 153–155°C for a benzothiophene analog).

- Cross-Validation : Use high-resolution MS and 2D-NMR (e.g., HSQC, HMBC) to rule out impurities .

Q. What strategies minimize by-products during the cyano group introduction?

- Methodological Answer :

- Reagent Selection : Use CuCN or Pd-catalyzed cyanation to improve regioselectivity.

- Temperature Control : Maintain <80°C to avoid side reactions (e.g., ring-opening).

- In Situ Monitoring : Employ TLC or HPLC to track reaction progress. Reference ’s optimization of aminoethoxy derivatives for safe scaling .

Q. How do chloro and cyano substituents affect the thiophene ring’s electronic properties?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map electron density and HOMO-LUMO gaps. Compare with spectroscopic data (e.g., UV-Vis absorption maxima).

- Experimental Validation : Use cyclic voltammetry to measure redox potentials. Contrast with analogs lacking substituents (e.g., ’s furylacetic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.